molecular formula C17H21BrN4O3S B10923636 N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B10923636
M. Wt: 441.3 g/mol
InChI Key: SLCJRPQNXSHGHS-UHFFFAOYSA-N
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Description

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a pyrrolidinyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyrazole ring: This can be achieved through a cycloaddition reaction involving hydrazine and an appropriate alkyne.

    Introduction of the bromoethyl group: This step involves the bromination of the pyrazole ring, followed by alkylation with ethyl groups.

    Attachment of the benzenesulfonamide moiety: This can be done through a sulfonation reaction, where the benzenesulfonamide group is introduced to the pyrazole derivative.

    Formation of the pyrrolidinyl group: This involves the reaction of the intermediate compound with a pyrrolidinone derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE
  • N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE

Uniqueness

N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromoethyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds.

Properties

Molecular Formula

C17H21BrN4O3S

Molecular Weight

441.3 g/mol

IUPAC Name

N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H21BrN4O3S/c1-3-21-11-15(18)16(19-21)12-20(2)26(24,25)14-8-6-13(7-9-14)22-10-4-5-17(22)23/h6-9,11H,3-5,10,12H2,1-2H3

InChI Key

SLCJRPQNXSHGHS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)Br

Origin of Product

United States

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